molecular formula C21H23BrN2O2 B4064451 1-(4-bromobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide

1-(4-bromobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide

Katalognummer B4064451
Molekulargewicht: 415.3 g/mol
InChI-Schlüssel: NRRVPTMPWDYTIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-bromobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical name, BEP. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

A study on the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole demonstrated these compounds' promising anticancer activities. The research involved the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. Among these, certain compounds exhibited strong anticancer properties, suggesting their potential for further development as anticancer agents (Rehman et al., 2018).

Antimicrobial and Antifungal Activities

Another area of interest is the antimicrobial and antifungal capabilities of compounds with similar structures. Studies have shown that various derivatives exhibit moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This highlights their potential utility in developing new antimicrobial and antifungal therapies (Jadhav et al., 2017).

Tuberculosis Treatment

Research on thiazole-aminopiperidine hybrid analogues has identified novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have been evaluated for their in vitro antituberculosis activity, demonstrating promising results against this disease. Such findings are significant, given the global challenge of tuberculosis and the need for new therapeutic options (Jeankumar et al., 2013).

Investigation into Chemical Structures and Synthesis Methods

Significant effort has been made into synthesizing and characterizing novel compounds for potential therapeutic applications. For instance, the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide have been detailed, offering insights into new non-peptide CCR5 antagonists. These studies not only expand the chemical knowledge base but also lay the groundwork for future drug development (Bi, 2014).

Eigenschaften

IUPAC Name

1-(4-bromobenzoyl)-N-(4-ethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c1-2-15-3-9-19(10-4-15)23-20(25)16-11-13-24(14-12-16)21(26)17-5-7-18(22)8-6-17/h3-10,16H,2,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRVPTMPWDYTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-bromobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-bromobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-bromobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 5
1-(4-bromobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-bromobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.